molecular formula C12H13NO2 B6603647 methyl 2-(2-cyanophenyl)-2-methylpropanoate CAS No. 2116046-32-1

methyl 2-(2-cyanophenyl)-2-methylpropanoate

Cat. No.: B6603647
CAS No.: 2116046-32-1
M. Wt: 203.24 g/mol
InChI Key: GBLPNAOZFCQAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-cyanophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzaldehyde with methyl 2-bromoisobutyrate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyanophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2-cyanophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-cyanophenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-cyanophenyl)acetate: Similar structure but lacks the additional methyl group on the propanoate moiety.

    2-(2-Cyanophenyl)acetic acid: Contains a carboxylic acid group instead of an ester.

    2-(2-Cyanophenyl)ethanol: Features a hydroxyl group in place of the ester.

Uniqueness

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is unique due to the presence of both a cyano group and a methylpropanoate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

methyl 2-(2-cyanophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPNAOZFCQAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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